N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
The compound “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, an oxadiazol ring, and an isoxazole ring . It’s part of a class of compounds that have shown promising biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . The specific synthesis process for this compound isn’t available in the sources I found, but it likely involves several steps, including the formation of the oxadiazol and isoxazole rings.Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group, an oxadiazol ring, and an isoxazole ring . These rings are likely to influence the compound’s physical and chemical properties, as well as its biological activity.Scientific Research Applications
Novel Synthetic Pathways
A study by (S. Bromidge et al., 2010) introduced bioisoteric replacements in a series of benzoxazinones, leading to novel tricyclic benzoxazines. These compounds, including similar structural frameworks to the query compound, showed potential as 5-HT(1A/B/D) receptor antagonists with applications in developing antidepressant/anxiolytic drugs with reduced side effects.
Antimicrobial and Anticancer Activities
Research by (N. Shruthi et al., 2016) on benzimidazole–oxadiazole hybrids revealed potent antimicrobial and anti-tubercular activities. These findings suggest the utility of structurally related compounds in combating microbial infections and tuberculosis.
Anticancer Potentials
A study by (B. Ravinaik et al., 2021) on substituted benzamides demonstrated significant anticancer activity against various cancer cell lines. This underscores the potential therapeutic applications of compounds with a similar structural basis in oncology.
Corrosion Inhibition
The work by (P. Ammal et al., 2018) on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid highlights the application of such compounds in protecting metals from corrosion, indicating their utility in material science.
Future Directions
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c1-7-4-11(23-18-7)12(19)15-14-17-16-13(22-14)8-2-3-9-10(5-8)21-6-20-9/h2-5H,6H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBTVPZXIDNSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide |
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